molecular formula C11H17NO8 B1207088 N-acetyl-2,7-anhydro-alpha-neuraminic acid

N-acetyl-2,7-anhydro-alpha-neuraminic acid

Cat. No. B1207088
M. Wt: 291.25 g/mol
InChI Key: NCMJSVDTRDLWJE-YRMXFSIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-2,7-anhydro-alpha-neuraminic acid is an anhydro sugar derivative and a member of N-acetylneuraminic acids.

Scientific Research Applications

1. Biotechnological Production

N-acetyl-d-neuraminic acid (Neu5Ac) has garnered significant attention for its role as a precursor in pharmaceutical drug production. Notably, it is used in the synthesis of zanamivir, an anti-flu medication. The biotechnological production of Neu5Ac involves the use of recombinant Escherichia coli strains that express specific enzymes for its synthesis. This method is considered advantageous over natural product extraction or chemical synthesis due to its efficiency and safety (Zhang et al., 2010), (Tao et al., 2010).

2. Analytical Applications

A fluorometric high-performance liquid chromatographic method has been developed for the sensitive determination of N-acetylneuraminic acid and its derivatives in human and rat sera. This technique is critical for precise quantification and study of these compounds in biological samples (Hara et al., 1989).

3. Industrial Production and Nutritional Applications

The potential of Neu5Ac as a nutrient, particularly for infants, and its use in antiviral medications like Zanamivir, has led to exploration in its industrial production. Studies have focused on optimizing the synthesis process, such as increasing enzyme solubility and efficiency, to scale up production for various applications, including nutrition (Gao et al., 2019).

4. Glycobiology Research

N-acetyl-neuraminic acid is a major member of the sialic acids family, playing a crucial role in biological and pathological phenomena. Research in glycobiology has explored the diversity and significance of these compounds, including their structural variations and biological functions (Varki, 1992).

5. Metabolic Engineering and Protein Engineering

Advancements in metabolic and protein engineering have enabled the development of efficient biocatalysts for Neu5Ac synthesis. These studies highlight the potential for large-scale, cost-effective production of Neu5Ac, which is valuable for medical and biotechnological applications (Chen et al., 2018).

6. Development of Biosensors

Innovative research has led to the creation of a FRET-based genetically-encoded nanosensor, FLIP-SA, to monitor the level of NeuAc in cells. This tool is pivotal for analyzing metabolic flux in biosynthetic pathways and can assist in metabolic engineering efforts (Naz et al., 2021).

7. Bioengineering of Cancer and Neuronal Cells

The bioengineering of cancer and neuronal cells using N-acyl sialic acid precursors has been explored, emphasizing the biological significance of N-acetyl neuraminic acid in various cellular processes and its potential as a cancer biomarker (Pon et al., 2011).

properties

Product Name

N-acetyl-2,7-anhydro-alpha-neuraminic acid

Molecular Formula

C11H17NO8

Molecular Weight

291.25 g/mol

IUPAC Name

(1R,2R,3S,5S,7R)-2-acetamido-7-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid

InChI

InChI=1S/C11H17NO8/c1-4(14)12-7-5(15)2-11(10(17)18)19-8(6(16)3-13)9(7)20-11/h5-9,13,15-16H,2-3H2,1H3,(H,12,14)(H,17,18)/t5-,6+,7+,8+,9+,11+/m0/s1

InChI Key

NCMJSVDTRDLWJE-YRMXFSIDSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@]2(O[C@H]1[C@H](O2)[C@@H](CO)O)C(=O)O)O

SMILES

CC(=O)NC1C(CC2(OC1C(O2)C(CO)O)C(=O)O)O

Canonical SMILES

CC(=O)NC1C(CC2(OC1C(O2)C(CO)O)C(=O)O)O

synonyms

2,7-AHANA
2,7-anhydro-N-acetylneuraminic acid
2,7-anhydro-Neu5Ac

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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